p-Bis-(p-methylstyryl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-methylstyryl)benzene is an organic compound with the molecular formula C24H22. It is a derivative of styrylbenzene and is known for its unique optical and electronic properties. This compound is often used in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-methylstyryl)benzene can be synthesized through a series of chemical reactions. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a base such as potassium tert-butoxide and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Bis(4-methylstyryl)benzene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methylstyryl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the styryl groups to single bonds, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces saturated derivatives.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
1,4-Bis(4-methylstyryl)benzene has a wide range of applications in scientific research:
Optoelectronics: Used in the development of OLEDs and other light-emitting devices due to its excellent luminescent properties.
Nanotechnology: Employed in the fabrication of nanocrystals for use in advanced materials and devices.
Materials Science: Investigated for its potential in creating flexible and durable materials for various applications.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methylstyryl)benzene in optoelectronic devices involves the excitation of electrons upon exposure to light. The excited electrons then return to their ground state, emitting light in the process. This compound’s unique molecular structure allows for efficient electron transport and light emission, making it ideal for use in OLEDs and other light-emitting devices .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-methylstyryl)benzene: Similar in structure but with different substitution patterns on the benzene ring.
1,4-Bis(4-cyanostyryl)benzene: Contains cyano groups instead of methyl groups, leading to different electronic properties.
Uniqueness
1,4-Bis(4-methylstyryl)benzene is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly suitable for applications in optoelectronics and materials science, where precise control over these properties is crucial .
Properties
IUPAC Name |
1,4-bis[2-(4-methylphenyl)ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCASZEAAHJEDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.